N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

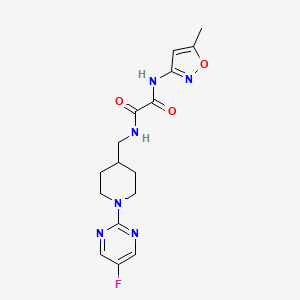

This oxalamide derivative features a central oxalamide (N1,N2-oxalamide) backbone with two distinct substituents:

- N1-side chain: A piperidin-4-ylmethyl group substituted at the 1-position with a 5-fluoropyrimidin-2-yl moiety.

- N2-side chain: A 5-methylisoxazol-3-yl group.

The compound’s design aligns with medicinal chemistry strategies for antiviral agents, where fluorinated aromatic rings (e.g., 5-fluoropyrimidine) and heterocyclic moieties (e.g., isoxazole) enhance target binding and metabolic stability .

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN6O3/c1-10-6-13(22-26-10)21-15(25)14(24)18-7-11-2-4-23(5-3-11)16-19-8-12(17)9-20-16/h6,8-9,11H,2-5,7H2,1H3,(H,18,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERFEQGUKVNVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is an emerging compound in pharmaceutical research, primarily due to its potential biological activities related to immune modulation and therapeutic applications in various diseases. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Name : this compound

- CAS Number : 2034381-29-6

- Molecular Formula : C₁₆H₁₉FN₆O₃

- Molecular Weight : 362.36 g/mol

Synthesis

The synthesis of this compound involves several key steps, including:

- Formation of the piperidine ring : Utilizing 5-fluoropyrimidine as a precursor.

- Introduction of the isoxazole moiety : Achieved through selective reactions that maintain the integrity of the oxalamide structure.

- Purification : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to ensure product purity.

The precise mechanism of action for this compound is still under investigation, but it is believed to interact with specific biological targets, particularly:

- Toll-like receptors (TLRs) : Involved in the immune response.

- Enzymes related to immune modulation : Potentially influencing cytokine production and immune cell activation.

Research suggests that compounds with similar structures exhibit anti-inflammatory properties and could be beneficial in treating autoimmune disorders or enhancing vaccine efficacy .

Immunomodulatory Effects

Studies have shown that this compound may enhance immune responses by:

- Stimulating lymphocyte proliferation : Enhancing T-cell responses.

- Modulating cytokine production : Influencing pro-inflammatory and anti-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into potential therapeutic applications:

-

Case Study 1 - Autoimmune Diseases :

- A study demonstrated that a related compound reduced symptoms in animal models of rheumatoid arthritis by modulating TLR signaling pathways.

- Results indicated a decrease in inflammatory markers and improved joint function.

-

Case Study 2 - Cancer Therapy :

- Another investigation revealed that compounds with similar structures inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.

- The mechanism involved the downregulation of survival pathways in cancer cells.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Oxalamide Derivatives

Compound 8 ():

- Structure : N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl

- Key Differences :

- Replaces the 5-fluoropyrimidin-2-yl group with a 4-chlorophenyl moiety.

- Uses a thiazole ring (5-(2-hydroxyethyl)-4-methylthiazol-2-yl) instead of isoxazole.

- Activity : Demonstrated HIV entry inhibition with LC-MS (APCI+) m/z = 423.26 (M+H+) and >95% HPLC purity . Thiazole derivatives in this series showed improved antiviral potency compared to phenyl-substituted analogs, likely due to enhanced hydrogen bonding with viral targets .

Compound 15 ():

- Structure : N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.HCOOH

- Key Differences :

- Substitutes piperidine with pyrrolidine.

- Retains the thiazole ring but lacks fluorination.

- Activity : Lower yield (53%) compared to piperidine analogs, suggesting steric or synthetic challenges with pyrrolidine .

Target Compound vs. Antiviral Analogs :

- The 5-fluoropyrimidin-2-yl group in the target compound may improve binding to pyrimidine-sensitive targets (e.g., HIV reverse transcriptase) compared to chlorophenyl or hydroxyethyl-thiazole groups.

- The 5-methylisoxazol-3-yl group could enhance metabolic stability over thiazoles, as isoxazole rings are less prone to oxidation .

Flavoring Oxalamides

S336 ():

- Structure : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.

- Key Differences :

- Uses aromatic benzyl and pyridylethyl groups instead of fluoropyrimidine-piperidine and isoxazole.

- Activity: A potent umami flavoring agent with a NOEL of 100 mg/kg/day in rats. Its safety profile is attributed to rapid metabolism without amide hydrolysis .

Target Compound vs. S336 :

Structural Isoxazole Analogs

Compound in :

- Structure : N1-(2-(1-Methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide.

- Key Differences :

- Replaces fluoropyrimidine-piperidine with a 1-methylindolin-pyrrolidine hybrid.

- Activity: No direct data, but the 5-methylisoxazol-3-yl group is retained, suggesting shared stability or binding features with the target compound .

Key Insights

- Fluorination: The 5-fluoropyrimidine group may enhance target affinity and blood-brain barrier penetration compared to non-fluorinated analogs .

- Heterocycle Choice : Isoxazole vs. thiazole substitutions balance metabolic stability and synthetic feasibility.

- Piperidine vs. Pyrrolidine : Piperidine’s conformational flexibility likely improves binding kinetics over pyrrolidine in antiviral contexts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide?

- Methodology : The compound can be synthesized via a multi-step route involving:

Piperidine functionalization : Introduce the 5-fluoropyrimidin-2-yl group to the piperidine core using nucleophilic substitution or transition-metal-catalyzed coupling.

Oxalamide coupling : React the functionalized piperidine intermediate with 5-methylisoxazole-3-carboxylic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Purification : Use normal-phase chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and amine-phase chromatography for polar intermediates .

Q. How can purity and structural integrity be validated during synthesis?

- Analytical techniques :

- HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile for gradient elution to assess purity (>98%) .

- NMR : Confirm regiochemistry and functional group integration via H/C NMR, focusing on diagnostic peaks (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm, isoxazole methyl at δ 2.3 ppm) .

- Mass spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns .

Q. What experimental design strategies optimize yield and scalability?

- Design of Experiments (DoE) : Apply response surface methodology to optimize reaction parameters (temperature, stoichiometry, solvent polarity). For example, flow-chemistry setups enable precise control of reaction kinetics and scalability, as demonstrated in analogous diazomethane syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Root-cause analysis :

- Batch variability : Compare synthesis protocols (e.g., residual solvent levels, chromatography conditions) across studies .

- Assay conditions : Validate biological assays using standardized positive controls (e.g., kinase inhibitors for kinase-targeted studies) and replicate experiments under varying pH/temperature .

Q. What mechanistic studies are critical to understanding its pharmacological profile?

- In vitro binding assays : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity () for target proteins (e.g., kinases, GPCRs).

- Cellular assays : Evaluate downstream signaling via Western blot (e.g., phosphorylation status) or luciferase reporter systems .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation and identify metabolic hotspots .

Q. How can structure-activity relationship (SAR) studies improve selectivity?

- Analog synthesis : Modify the fluoropyrimidine (e.g., replace fluorine with chlorine) or isoxazole (e.g., methyl→ethyl substitution) to probe steric/electronic effects.

- Crystallography : Co-crystallize the compound with its target to identify key binding interactions (e.g., hydrogen bonds with piperidine nitrogen) .

Q. What advanced analytical techniques address challenges in metabolite identification?

- LC-MS/MS : Couple high-resolution mass spectrometry with collision-induced dissociation (CID) to fragment and characterize metabolites.

- Isotopic labeling : Use F NMR or C-labeled analogs to track metabolic pathways in vivo .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.